2-(4-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
2-(4-nitro-1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol . This compound is characterized by the presence of a nitro group attached to an imidazole ring, which is further connected to an acetamide group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-imidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of heterocyclic aromatic compounds and one-pot reduction followed by imidazole cyclization .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitro-1H-imidazol-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like iron powder and ammonium chloride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Iron powder, ammonium chloride, and hydrogen gas.
Substitution: Halogenated compounds and strong bases.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(4-nitro-1H-imidazol-1-yl)acetamide is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antitumor effects . The imidazole ring can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2-(4-nitro-1H-imidazol-1-yl)acetamide can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antibacterial and antiprotozoal activities.
Tinidazole: Used for its antiprotozoal and antibacterial properties.
Ornidazole: Another imidazole derivative with similar applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-nitroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)1-8-2-5(7-3-8)9(11)12/h2-3H,1H2,(H2,6,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAIQWLGIACFPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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